molecular formula C15H23N3O5S B13364250 5-(aminosulfonyl)-2-methoxy-N-[3-(4-morpholinyl)propyl]benzamide

5-(aminosulfonyl)-2-methoxy-N-[3-(4-morpholinyl)propyl]benzamide

Cat. No.: B13364250
M. Wt: 357.4 g/mol
InChI Key: NDJJOFCSGGFYEF-UHFFFAOYSA-N
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Description

5-(aminosulfonyl)-2-methoxy-N-[3-(4-morpholinyl)propyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an aminosulfonyl group, a methoxy group, and a morpholinylpropyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminosulfonyl)-2-methoxy-N-[3-(4-morpholinyl)propyl]benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific steps include:

    Formation of the Boronic Acid Intermediate: The starting material, often a halogenated benzene derivative, is reacted with a boronic acid or ester in the presence of a palladium catalyst.

    Coupling Reaction: The boronic acid intermediate is then coupled with a suitable amine or sulfonamide under basic conditions to form the desired benzamide compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(aminosulfonyl)-2-methoxy-N-[3-(4-morpholinyl)propyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the aminosulfonyl group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.

Scientific Research Applications

5-(aminosulfonyl)-2-methoxy-N-[3-(4-morpholinyl)propyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(aminosulfonyl)-2-methoxy-N-[3-(4-morpholinyl)propyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(aminosulfonyl)-2-methoxy-N-[3-(4-morpholinyl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H23N3O5S

Molecular Weight

357.4 g/mol

IUPAC Name

2-methoxy-N-(3-morpholin-4-ylpropyl)-5-sulfamoylbenzamide

InChI

InChI=1S/C15H23N3O5S/c1-22-14-4-3-12(24(16,20)21)11-13(14)15(19)17-5-2-6-18-7-9-23-10-8-18/h3-4,11H,2,5-10H2,1H3,(H,17,19)(H2,16,20,21)

InChI Key

NDJJOFCSGGFYEF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCN2CCOCC2

Origin of Product

United States

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